molecular formula C32H34O16 B14087056 Arabelline

Arabelline

Cat. No.: B14087056
M. Wt: 674.6 g/mol
InChI Key: FQMUJJZFGOZSSZ-CCCWDYDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arabelline is a natural glycoside that can be isolated from the plant Haplophyllum suaveolens It belongs to the class of phenylpropanoids and lignans, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Arabelline is primarily obtained through natural extraction from Haplophyllum suaveolens . The extraction process involves the use of solvents to isolate the compound from the plant material. Detailed synthetic routes for this compound are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes. The extraction process involves the use of organic solvents and chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Arabelline undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogens or other electrophiles to introduce new functional groups into the this compound molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Arabelline has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a model compound to study the reactivity and properties of lignans and glycosides. It serves as a reference for developing new synthetic methods and understanding reaction mechanisms.

    Biology: In biological research, this compound is investigated for its potential cytotoxic and antiviral activities.

    Medicine: this compound’s potential therapeutic properties are being explored, particularly its antiviral and anticancer activities. It is also studied for its role in modulating biological pathways and molecular targets.

    Industry: Although not widely used in industry, this compound’s unique chemical structure makes it a valuable compound for developing new materials and chemical processes.

Comparison with Similar Compounds

  • Justicidin B
  • Diphyllin
  • Tuberculatin
  • Majidine

Arabelline’s distinct chemical structure and diverse biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C32H34O16

Molecular Weight

674.6 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C32H34O16/c1-40-18-6-13-14(7-19(18)41-2)29(15-8-42-30(39)23(15)22(13)12-3-4-17-20(5-12)46-11-45-17)48-32-28(38)26(36)25(35)21(47-32)10-44-31-27(37)24(34)16(33)9-43-31/h3-7,16,21,24-28,31-38H,8-11H2,1-2H3/t16-,21+,24-,25+,26-,27+,28+,31-,32-/m0/s1

InChI Key

FQMUJJZFGOZSSZ-CCCWDYDVSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@H](CO5)O)O)O)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)COC3=O)C6=CC7=C(C=C6)OCO7)OC

Origin of Product

United States

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